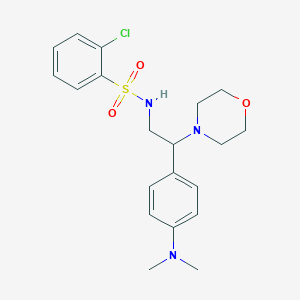
2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides
Wirkmechanismus
Target of Action
Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase ix , which is overexpressed in many solid tumors .
Mode of Action
It’s known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .
Result of Action
The compound showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . Additionally, one of the derivatives was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps. One common route includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate, which is then reacted with 2-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(4-(dimethylamino)phenyl)benzamide: Similar structure but lacks the morpholinoethyl group.
4-(dimethylamino)benzenesulfonamide: Lacks the chloro and morpholinoethyl groups.
N-(2-(4-(dimethylamino)phenyl)ethyl)benzenesulfonamide: Similar but lacks the chloro group.
Uniqueness
The uniqueness of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of the chloro group, dimethylamino group, and morpholinoethyl group allows for diverse chemical reactivity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3S/c1-23(2)17-9-7-16(8-10-17)19(24-11-13-27-14-12-24)15-22-28(25,26)20-6-4-3-5-18(20)21/h3-10,19,22H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQCDYPWRWHACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
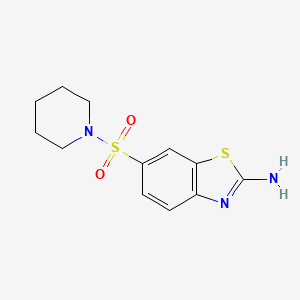
![10-(2H-1,3-benzodioxol-5-yl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2998295.png)
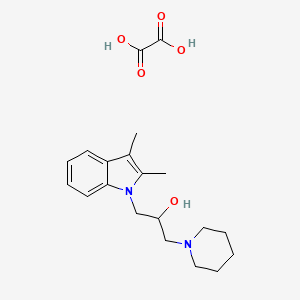
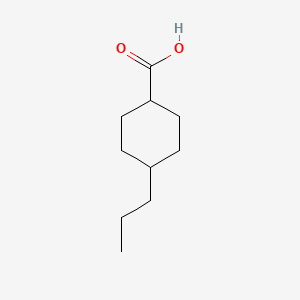
![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2998303.png)
![2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2998305.png)
![3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B2998306.png)
![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B2998307.png)
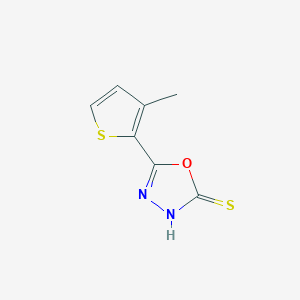
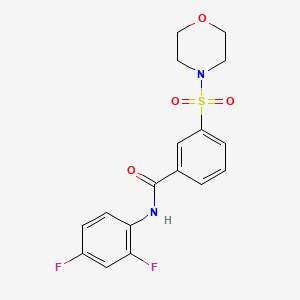
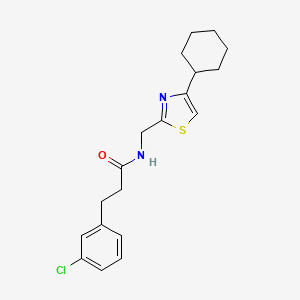
![2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2998314.png)
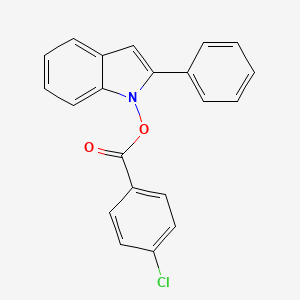
![7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2998316.png)
